Brincidofovir

Descripción general

Descripción

Brincidofovir, also known as CMX001, is an antiviral drug used to treat smallpox . It is a prodrug of cidofovir, which means it is metabolized into cidofovir inside the body . The drug is designed to release cidofovir intracellularly, allowing for higher intracellular and lower plasma concentrations of cidofovir, effectively increasing its activity against dsDNA viruses . It was approved for medical use in the United States in June 2021 .

Synthesis Analysis

Brincidofovir is a lipid conjugate of cidofovir . This lipid conjugation improves drug delivery to the target cells and significantly reduces the nephrotoxicity typically associated with cidofovir therapy .Molecular Structure Analysis

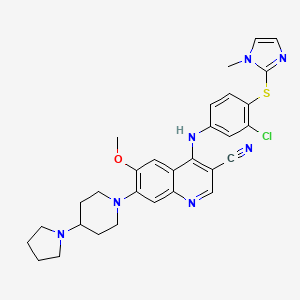

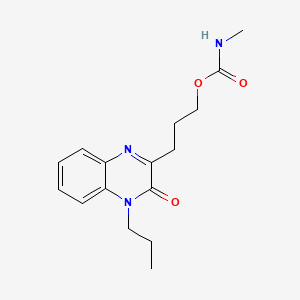

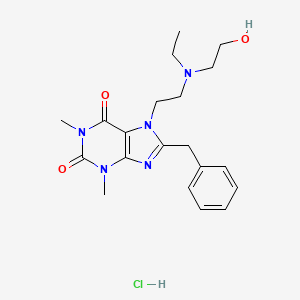

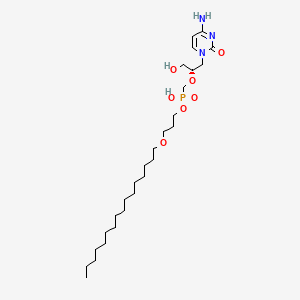

The molecular formula of Brincidofovir is C27H52N3O7P . It is a lipid conjugate of cidofovir, which means it has a lipid molecule attached to it . This lipid molecule improves the drug’s oral bioavailability .Chemical Reactions Analysis

Brincidofovir is a prodrug, which means it is metabolized into its active form, cidofovir, inside the body . This process involves the cleavage of the lipid ester linkage in Brincidofovir, liberating cidofovir .Physical And Chemical Properties Analysis

Brincidofovir is a lipid conjugate of cidofovir with good oral bioavailability . This means it can be effectively absorbed by the body when taken orally .Aplicaciones Científicas De Investigación

Cytomegalovirus Prophylaxis

Brincidofovir, an oral antiviral, is in development for the prevention of cytomegalovirus (CMV) disease. A phase 2 trial conducted on hematopoietic cell transplant recipients showed that brincidofovir effectively prevented CMV infection without evidence of genotypic resistance. This indicates its potential as a first-line option for CMV prophylaxis (Lanier et al., 2016).

Ebola Virus Disease Treatment

Brincidofovir was evaluated as a treatment for Ebola virus disease (EVD) during the West African epidemic. It was listed by the World Health Organization for clinical evaluation in EVD patients, but the trial was prematurely terminated, limiting data on its efficacy against Ebola virus (Dunning et al., 2016).

Smallpox Treatment

The U.S. FDA has evaluated brincidofovir for the treatment of smallpox, a disease eradicated over 40 years ago. This evaluation required a unique regulatory approach under the FDA Animal Rule. Brincidofovir's development in this area highlights its potential utility in treating smallpox (Chan-Tack et al., 2021).

Treating Resistant Viral Infections

Brincidofovir has demonstrated efficacy in treating acyclovir-resistant varicella zoster virus infection in an immunocompromised host. Its broad-spectrum activity against double-stranded DNA viruses including herpesviruses, adenoviruses, polyomaviruses, and poxviruses make it a viable option for resistant infections (Mullane et al., 2016).

Mixed dsDNA Viral Infection Treatment

Brincidofovir has shown promising results in treating mixed infections with adenovirus, cytomegalovirus, Epstein-Barr virus, and BK polyomavirus in a young female post-allogeneic stem cell transplant (Camargo et al., 2016).

Potential COVID-19 Therapy

Molecular docking studies have suggested the potential of repurposing brincidofovir as a drug targeting the SARS-CoV-2 ACE2 receptor and main protease, indicating its possible utility in treating COVID-19 (Hussien & Abdelaziz, 2020).

Mecanismo De Acción

Target of Action

Brincidofovir is an oral antiviral drug that primarily targets DNA viruses . It is a lipid conjugate pro-drug of the acyclic nucleotide analogue cidofovir . Cidofovir itself has broad antiviral activity against several DNA viruses .

Mode of Action

Brincidofovir is a prodrug that is composed of cidofovir conjugated with a lipid molecule . The lipid aspect of the molecule mimics an endogenous lipid, lysophosphatidyl choline, which allows the molecule to hijack endogenous lipid uptake pathways to enter infected cells . Once the infected cell takes in the drug, the drug cleaves to generate cidofovir . Cidofovir is then consequently phosphorylated to yield cidofovir diphosphate, which is the active drug . Cidofovir diphosphate inhibits the variola virus’ DNA polymerase-mediated DNA synthesis . The drug acts as an acyclic nucleotide and incorporates itself into the viral DNA chain, which then stops viral DNA synthesis .

Biochemical Pathways

Brincidofovir affects the DNA synthesis pathway of the virus . By incorporating itself into the viral DNA chain, it inhibits the DNA polymerase-mediated DNA synthesis . This results in the prevention of the replication of the virus, thereby controlling the infection .

Pharmacokinetics

Brincidofovir is a lipid conjugate pro-drug, which improves drug delivery to the target cells and significantly reduces the nephrotoxicity typically associated with cidofovir therapy . Due to its formulation as a pro-drug, brincidofovir also carries a greater bioavailability than cidofovir , allowing for oral administration rather than intravenous . The pharmacologically active agent resulting from brincidofovir metabolism, cidofovir diphosphate, has an exceedingly long duration of action that allows for it to be dosed once weekly .

Result of Action

The result of Brincidofovir’s action is the inhibition of viral DNA synthesis, which prevents the replication of the virus . This leads to the control of the viral infection . Brincidofovir has been shown to have broad antiviral activity against several DNA viruses , making it effective in the treatment of various viral infections.

Action Environment

The action of Brincidofovir is influenced by the presence of infected cells in the body . The lipid component of the molecule mimics an endogenous lipid, allowing the molecule to enter infected cells . Therefore, the presence and state of these infected cells can influence the efficacy of Brincidofovir. Additionally, the drug’s action may also be influenced by the patient’s overall health status and other individual factors, such as age, weight, and the presence of other medical conditions.

Safety and Hazards

Direcciones Futuras

Brincidofovir continues to be developed as a countermeasure against smallpox . It has demonstrated great in vitro potency against double-stranded DNA viruses, especially adenovirus . Therefore, it is worth further investigations and clinical trials as a potential therapeutic agent for other viral diseases .

Propiedades

IUPAC Name |

[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52N3O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-35-20-16-21-37-38(33,34)24-36-25(23-31)22-30-18-17-26(28)29-27(30)32/h17-18,25,31H,2-16,19-24H2,1H3,(H,33,34)(H2,28,29,32)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJFKKQWPMNTIM-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(CN1C=CC(=NC1=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOCCCOP(=O)(CO[C@@H](CN1C=CC(=NC1=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52N3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196190 | |

| Record name | Brincidofovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble | |

| Record name | Brincidofovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Brincidofovir is a pro-drug comprising [cidofovir] conjugated to a lipid molecule - the lipid component mimics an endogenous lipid, lysophosphatidylcholine, which allows the molecule to hijack endogenous lipid uptake pathways to enter infected cells. Following uptake, the lipid molecule is cleaved to generate cidofovir, which is then phosphorylated to generate the active antiviral compound, cidofovir disphosphate. The antiviral effects of cidofovir diphosphate appear to be the result of two distinct mechanisms. Mechanistic studies using recombinant vaccinia DNA polymerase suggest that it inhibits orthopoxvirus DNA polymerase-mediated DNA synthesis. In addition, cidofovir is an acyclic nucleotide analogue of deoxycytidine monophosphate - cidofovir diphosphate can therefore be incorporated into the growing viral DNA chain and consequently slow the rate of viral DNA synthesis. | |

| Record name | Brincidofovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

444805-28-1 | |

| Record name | Hexadecyloxypropyl-cidofovir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444805-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brincidofovir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444805281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brincidofovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Brincidofovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRINCIDOFOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6794O900AX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Brincidofovir exert its antiviral activity?

A1: Brincidofovir itself is a prodrug that is converted intracellularly to its active metabolite, cidofovir diphosphate. [] Cidofovir diphosphate acts as an analog of cytidine triphosphate and competes for incorporation into viral DNA by viral DNA polymerase. [] Once incorporated, cidofovir diphosphate inhibits viral DNA synthesis leading to the suppression of viral replication. [, ]

Q2: Is Brincidofovir's mechanism of action solely based on chain termination?

A2: While Brincidofovir's primary mechanism involves chain termination, studies suggest it might also directly inhibit Adenovirus 5 DNA polymerase activity at higher concentrations. []

Q3: Does Brincidofovir's active metabolite, cidofovir diphosphate, affect the exonuclease activity of viral DNA polymerases?

A3: Research indicates that misincorporated cidofovir diphosphate is not easily removed by the exonuclease activity of Adenovirus 5 DNA polymerase, further contributing to its antiviral effect. []

Q4: What is the molecular formula and weight of Brincidofovir?

A4: Brincidofovir ((S)-1-[(3-hydroxy-2-(phosphonomethoxy)propyl)oxy]ethyl)(2-hexadecyloxypropyl) hydrogen phosphate) has a molecular formula of C22H49O11P2 and a molecular weight of 551.57 g/mol.

Q5: How does the lipid conjugation in Brincidofovir affect its pharmacological properties compared to cidofovir?

A6: The lipid conjugation in Brincidofovir enhances its oral bioavailability and leads to higher intracellular concentrations of the active drug (cidofovir diphosphate) compared to cidofovir. It also exhibits lower plasma concentrations of cidofovir, potentially reducing the risk of nephrotoxicity associated with cidofovir. [, ]

Q6: How is Brincidofovir metabolized in the body?

A7: Brincidofovir is metabolized through both oxidative and hydrolytic pathways. The oxidative pathway is initiated by cytochrome P450 4F2 (CYP4F2). []

Q7: What is the impact of Brincidofovir administration route on its pharmacokinetic profile?

A9: Following intravenous administration, minimal to no increase in Brincidofovir exposure parameters is observed compared to oral administration. This suggests that the first-pass metabolism might not significantly affect its pharmacokinetics. []

Q8: What is the in vitro efficacy of Brincidofovir against various viruses?

A10: Brincidofovir demonstrates potent in vitro activity against a broad range of double-stranded DNA viruses. This includes adenoviruses, herpesviruses (including cytomegalovirus), BK polyomavirus, poxviruses (including variola virus and monkeypox virus), and African swine fever virus. [, , , , , , ]

Q9: What is the evidence for Brincidofovir's efficacy in treating adenovirus infections in transplant recipients?

A12: Retrospective studies and case reports indicate that Brincidofovir effectively controls adenovirus viremia in pediatric hematopoietic cell transplant recipients, including those unresponsive to cidofovir. [, , , ] It also shows promise in treating adenovirus infections in solid organ transplant recipients, even in cases with pre-existing viral resistance to ganciclovir. [, ]

Q10: Has Brincidofovir demonstrated activity against acyclovir-resistant Herpes Simplex Virus infections?

A13: Case reports suggest that Brincidofovir can successfully treat acyclovir-resistant Herpes Simplex Virus infections in hematopoietic cell transplant recipients. [, ]

Q11: Is there evidence for Brincidofovir's potential in treating BK Polyomavirus-associated nephropathy (PVAN)?

A14: Brincidofovir has shown in vitro activity against BK polyomavirus in human urothelial cells and primary human renal tubule cells, suggesting its potential use for PVAN. [, ] A case report also describes successful treatment of PVAN in a hematopoietic stem cell transplant recipient using Brincidofovir. []

Q12: How does Brincidofovir's efficacy compare to cidofovir in controlling adenovirus infections?

A15: Retrospective studies indicate that Brincidofovir is significantly more effective than cidofovir in controlling adenovirus viremia in pediatric hematopoietic cell transplant recipients, particularly during the lymphopenic phase. [, ] This improved efficacy is likely due to better oral bioavailability and higher intracellular drug concentrations.

Q13: Can resistance to Brincidofovir develop?

A17: Yes, in vitro studies have identified mutations in the viral DNA polymerase gene (UL54) of cytomegalovirus that confer resistance to Brincidofovir. These mutations, such as N408K and V812L, also confer cross-resistance to other antiviral drugs like ganciclovir and cidofovir. []

Q14: Are there known resistance mechanisms for Brincidofovir in adenovirus?

A18: Research has shown that mutations in the adenovirus DNA polymerase gene can lead to reduced susceptibility to Brincidofovir. For instance, the V303I and T87I mutations in adenovirus 5 DNA polymerase were linked to a 2.1-fold increase in the 50% effective concentration (EC50) for Brincidofovir. []

Q15: Are there other antiviral drugs that could be considered for treating monkeypox virus infections?

A19: Tecovirimat (TPOXX) is another antiviral drug approved for treating smallpox that has shown efficacy in animal models of monkeypox virus infection. [, , ]

Q16: How does Tecovirimat's mechanism of action differ from Brincidofovir?

A20: Unlike Brincidofovir, which targets viral DNA polymerase, Tecovirimat inhibits the formation of the extracellular enveloped virus, preventing cell-to-cell transmission. [, ]

Q17: Are there any advantages of Tecovirimat over Brincidofovir in treating monkeypox?

A21: While both drugs show promise, Tecovirimat has emerged as a potential first-line treatment option for monkeypox due to its favorable safety profile compared to Brincidofovir. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.